1-Amino-2-phenylpiperidine

Description

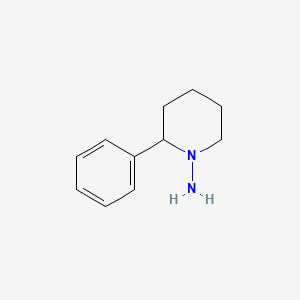

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-phenylpiperidin-1-amine |

InChI |

InChI=1S/C11H16N2/c12-13-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,12H2 |

InChI Key |

XQDSIGDVDWFZPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

1-Amino-2-phenylpiperidine chemical structure and properties

The following technical guide provides an in-depth analysis of 1-Amino-2-phenylpiperidine , a specialized hydrazine derivative used in mechanistic organic chemistry and asymmetric synthesis.

Structure, Synthesis, and Chemical Reactivity

Executive Summary

1-Amino-2-phenylpiperidine (N-amino-2-phenylpiperidine) is a cyclic hydrazine derivative featuring a piperidine ring substituted with a phenyl group at the C2 position and a primary amino group at the N1 position.[1] Unlike its parent compound, 2-phenylpiperidine, this molecule possesses an N-N bond, imparting unique nucleophilic and redox properties.[1][2]

It serves two primary roles in advanced organic research:

-

Mechanistic Probe: It is a precursor for generating aminonitrenes (N-nitrenes).[1] Oxidation of the exocyclic amino group leads to dinitrogen extrusion and ring contraction, providing insight into reactive intermediate stability.

-

Chiral Auxiliary: As a chiral hydrazine (if resolved), it functions similarly to the SAMP/RAMP auxiliaries, directing stereochemistry in the alkylation of hydrazones derived from prochiral ketones.[2]

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Architecture

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) distorted by the bulky phenyl group at C2.[1]

-

Molecular Formula:

-

Molecular Weight: 176.26 g/mol [1]

-

Chirality: The C2 carbon is a stereogenic center.[1] The compound exists as

andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Physicochemical Characteristics

| Property | Value (Estimated/Experimental) | Context |

| Physical State | Viscous Oil / Low-melting Solid | Typical for N-amino piperidines.[1] |

| Basicity ( | ~6.5 - 7.5 (Conjugate Acid) | Less basic than 2-phenylpiperidine due to the inductive effect of the N-amino group (alpha-effect notwithstanding).[1] |

| Nucleophilicity | High (Alpha-Effect) | The adjacent nitrogen lone pair increases the nucleophilicity of the terminal amine, making it highly reactive toward carbonyls. |

| Solubility | Soluble in DCM, EtOH, THF | Lipophilic phenyl group aids solubility in organic solvents.[1] |

Synthesis Protocols

The synthesis of 1-amino-2-phenylpiperidine is most reliably achieved via the Nitrosation-Reduction pathway.[1] This method transforms the secondary amine (2-phenylpiperidine) into the hydrazine.[1]

Method A: Nitrosation-Reduction (Standard)

This protocol relies on the formation of an N-nitroso intermediate followed by reduction.[1]

Step 1: N-Nitrosation [1][3][4]

-

Reagents: 2-Phenylpiperidine, Sodium Nitrite (

), Hydrochloric Acid ( -

Mechanism: Electrophilic attack of the nitrosonium ion (

) on the secondary amine. -

Protocol:

-

Dissolve 2-phenylpiperidine (1.0 eq) in dilute

(3.0 eq) at 0°C. -

Dropwise add aqueous

(1.2 eq) while maintaining temperature < 5°C. -

Stir for 1 hour. A yellow oil (N-nitroso-2-phenylpiperidine) separates.[1]

-

Extract with dichloromethane (DCM), wash with bicarbonate, and dry.

-

Step 2: Reduction to Hydrazine

-

Reagents: Lithium Aluminum Hydride (

) or Zinc/Acetic Acid ( -

Protocol (

):-

Suspend

(2.5 eq) in anhydrous THF under Argon. -

Add the N-nitroso intermediate (dissolved in THF) dropwise at 0°C.

-

Reflux for 4–6 hours. The color typically fades as the N-NO bond is reduced to N-

.[1] -

Quench: Carefully add water/NaOH (Fieser workup).

-

Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.[1]

-

Method B: Electrophilic Amination

Direct amination using Hydroxylamine-O-sulfonic acid (HOSA) avoids the carcinogenic nitroso intermediate but often suffers from lower yields due to steric hindrance at the C2 position.[1]

-

Reagents: HOSA, NaOH, Water/Dioxane.[1]

-

Key Condition: The reaction must be kept basic to ensure the piperidine is nucleophilic.

Reactivity & Mechanism: The Aminonitrene Pathway[2][9][10]

A defining characteristic of 1-amino-2-phenylpiperidine is its behavior under oxidative conditions.[1] Unlike simple amines, oxidation of the N-amino group generates an aminonitrene (N-nitrene), a highly reactive species that undergoes skeletal rearrangement.[1][2]

Oxidation with Mercuric Oxide (HgO)

Research indicates that treating 1-amino-2-phenylpiperidine with yellow mercuric oxide (

-

Reaction:

-

Products:

Visualization of the Aminonitrene Pathway

The following diagram illustrates the divergent pathways following oxidation.

Figure 1: Divergent reaction pathways upon oxidation of 1-amino-2-phenylpiperidine, illustrating the instability of the N-nitrene intermediate.

Applications in Drug Development & Synthesis[1][10]

Chiral Auxiliaries (Hydrazone Method)

Similar to the Enders' SAMP/RAMP reagents, enantiopure 1-amino-2-phenylpiperidine can be used to synthesize chiral ketones.[1]

-

Condensation: Reacts with a prochiral ketone to form a chiral hydrazone.[1]

-

Alkylation: Lithiation (LDA) followed by alkylation proceeds with high diastereoselectivity due to the steric blocking by the C2-phenyl group.[1]

-

Hydrolysis: Removal of the auxiliary yields the alpha-alkylated ketone in high enantiomeric excess (ee).[1]

Synthesis of Fused Heterocycles

The hydrazine moiety serves as a dinucleophile for building fused ring systems found in pharmaceuticals (e.g., indazoles, pyrazolopiperidines).[2]

-

Reaction: Condensation with 1,3-diketones or

-keto esters yields pyrazolo[1,5-a]piperidine derivatives.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Relevance: These scaffolds are frequent pharmacophores in kinase inhibitors and GPCR ligands.[1]

Safety & Handling

-

Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. 1-Amino-2-phenylpiperidine should be handled as a suspected genotoxic impurity (GTI).[1]

-

Stability: The free base is prone to oxidation by air (browning). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Incompatibility: Avoid contact with strong oxidizers (creates explosive gas evolution) and strong acids (forms hygroscopic salts).

References

-

Nitrosation and Reduction of Piperidines

- Methodology for N-aminopiperidine synthesis via N-nitroso intermedi

-

Source: [1]

-

Oxidation and Aminonitrene Chemistry

- Mechanistic study on the oxidation of 1-amino-2-phenylpiperidine with mercuric oxide.

-

Source: (Snippet citation regarding 1-amino-2-phenylpiperidine oxidation).

-

Properties of 2-Phenylpiperidine (Precursor)

-

General Hydrazine Synthesis

Sources

- 1. CAS 4096-20-2: N-Phenylpiperidine | CymitQuimica [cymitquimica.com]

- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2654057B2 - Method for producing N, N-disubstituted hydrazine - Google Patents [patents.google.com]

Technical Guide: Synthesis of 1-Amino-2-phenylpiperidine

This guide details the synthesis of 1-Amino-2-phenylpiperidine , a functionalized hydrazine derivative of the piperidine scaffold. This compound serves as a critical building block in medicinal chemistry, particularly for generating hydrazones or pyrazoles, and investigating bioactive "privileged structures" where the N-N motif is essential for receptor binding.

The following content is structured for professional chemists, prioritizing high-yield, reproducible methodologies and rigorous safety protocols.

Structural Analysis & Retrosynthetic Strategy

1-Amino-2-phenylpiperidine consists of a saturated six-membered nitrogen heterocycle substituted with a phenyl group at the

Retrosynthetic Disconnection

The most logical disconnection is at the N-N bond. This reveals 2-phenylpiperidine as the nucleophilic precursor and an electrophilic source of "

-

Pathway A (Direct Electrophilic Amination): Reaction of 2-phenylpiperidine with Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine.

-

Pathway B (Nitrosation-Reduction):

-Nitrosation of 2-phenylpiperidine followed by reduction (e.g.,

Strategic Recommendation

Pathway A is generally preferred in modern synthesis due to its "one-pot" nature and avoidance of carcinogenic

Precursor Preparation: 2-Phenylpiperidine[1]

While 2-phenylpiperidine is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

This is the industry-standard route, utilizing heterogeneous catalysis to reduce the aromatic pyridine ring.

-

Reagents: 2-Phenylpyridine,

(Adams' catalyst) or -

Conditions: 3-4 atm

, Room Temperature, 12-24 h.

Step-by-Step:

-

Dissolve 2-phenylpyridine (10 mmol) in glacial acetic acid (20 mL).

-

Add

(5 mol%). Caution: Pyrophoric. -

Purge the vessel with

, then charge with -

Stir vigorously. The reaction is complete when

uptake ceases. -

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate. Basify with

to -

Dry over

and concentrate to yield 2-phenylpiperidine as a viscous oil.

Primary Route: Electrophilic Amination (HOSA Method)

This route utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an ammonia equivalent. It is a self-validating system: the disappearance of the secondary amine peak in IR/NMR confirms reaction progress.

Mechanism

The secondary amine (2-phenylpiperidine) performs an

Experimental Workflow

Reagents:

-

2-Phenylpiperidine (1.0 eq)[1]

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 eq)

-

or

-

Solvent: Water or Water/THF biphasic system

Protocol:

-

Preparation: Dissolve 2-phenylpiperidine (10 g) in water (30 mL) containing

(3.0 eq). Heat to -

Addition: Dissolve HOSA (1.2 eq) in minimum cold water. Add this solution dropwise to the amine mixture over 1 hour.

-

Critical Control Point: Maintain internal temperature

to prevent decomposition of HOSA.

-

-

Digestion: Stir at

for 2 hours. The solution may turn turbid as the hydrazine forms. -

Extraction: Cool to room temperature. Extract with Toluene (

). Note: The product is a hydrazine; avoid chlorinated solvents if long-term stability is a concern, though DCM is acceptable for rapid workup. -

Purification: The crude oil is often unstable. Convert immediately to the hydrochloride salt or oxalate salt for storage.

-

Salt Formation:[2] Dissolve oil in

, add

-

Visualization: HOSA Reaction Pathway

Figure 1: Electrophilic amination workflow using HOSA. The critical control point is the temperature during HOSA addition.

Secondary Route: Nitrosation-Reduction

Use this route if the HOSA method fails due to steric hindrance or if reagents are unavailable.

Safety Warning:

Step 1: N-Nitrosation

-

Dissolve 2-phenylpiperidine in

. Cool to -

Add

(aq, 1.2 eq) dropwise. -

Stir for 1 hour. A yellow oil (

-nitroso-2-phenylpiperidine) will separate. -

Extract with DCM, wash with bicarbonate, dry, and concentrate.

Step 2: Reduction

The nitroso group is reduced to the amino group. Lithium Aluminum Hydride (

-

Suspend

(2.0 eq) in dry THF under Argon. -

Add the

-nitroso intermediate (dissolved in THF) dropwise at -

Reflux for 4 hours.

-

Fieser Workup: Quench carefully with water (

), -

Filter solids, concentrate filtrate to obtain 1-amino-2-phenylpiperidine.

Visualization: Nitrosation-Reduction Pathway

Figure 2: The classical nitrosation-reduction sequence. Note the safety risk associated with the intermediate.

Characterization & Data Summary

The product is best characterized as a salt due to the oxidizability of the free base.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil (Free base) | Darkens on air exposure. |

| Melting Point | Sharp melting point indicates purity. | |

| Look for disappearance of NH signal of SM. | ||

| IR Spectroscopy | Doublet typical of primary amine ( | |

| Mass Spec | ESI Mode. |

Troubleshooting Guide

-

Low Yield (HOSA Route): Increase temperature slightly to

or switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TEBA) to improve contact between the lipophilic amine and aqueous HOSA. -

Impurity Formation: If "dimers" (tetrazene derivatives) form, it indicates oxidation of the product. Ensure strict inert atmosphere (

) during workup.

References

-

Overberger, C. G., & Herin, L. P. (1962).[3][4] Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422.[3] Link

- Kuznetsov, M. A., & Ioffe, B. V. (1989). Hydrazine Derivatives of Piperidine. Russian Chemical Reviews.

-

Hynes, J., et al. (2006). Synthesis of 1-aminopiperidine. World Intellectual Property Organization, WO2006115456A1. (Process chemistry for HOSA amination). Link

-

Loeppky, R. N., et al. (1983).[5] Rapid Nitrosamine Formation from a Tertiary Amine. Tetrahedron Letters, 24(40), 4271–4274.[5] (Mechanistic insights on nitrosation risks). Link

Sources

- 1. PT96405B - PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN - Google Patents [patents.google.com]

- 2. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Action Discovery for 1-Amino-2-phenylpiperidine

This guide outlines the technical framework for elucidating the Mechanism of Action (MoA) of 1-Amino-2-phenylpiperidine (1-A-2-PP) .

Given the compound’s specific structure—a 2-phenylpiperidine core (characteristic of psychostimulants like methylphenidate) functionalized with an N-amino (hydrazine) motif—this guide addresses the dual challenge of pharmacological profiling (receptor/transporter interaction) and chemical reactivity (bioactivation/covalent binding).

Executive Summary & Structural Logic

Compound Identity: 1-Amino-2-phenylpiperidine Chemical Class: Cyclic Hydrazine / N-Aminopiperidine Primary Pharmacophore: 2-Phenylpiperidine (Dopaminergic scaffold) Reactive Moiety: N-Amino group (Potential suicide substrate/metabolic alert)

The discovery of the MoA for 1-A-2-PP requires a bifurcated approach. The 2-phenylpiperidine skeleton suggests affinity for Monoamine Transporters (DAT/NET), while the N-amino substituent introduces hydrazine reactivity, implicating Monoamine Oxidase (MAO) inhibition or oxidative bioactivation to reactive nitrenes.

Core Hypothesis

1-A-2-PP acts as a modulator of monoaminergic signaling , potentially functioning as a reversible reuptake inhibitor or an irreversible inhibitor of amine oxidases via oxidative cleavage of the N-N bond.

Phase I: Chemical Biology & Reactivity Profiling

Before biological screening, the intrinsic reactivity of the N-amino group must be mapped. 1-A-2-PP is not chemically inert; it is a substrate for oxidation.

The Overberger Oxidation Pathway

Historical mechanistic studies by Overberger and Herin established that 1-A-2-PP undergoes oxidative decomposition. In a biological context (e.g., catalyzed by Cytochrome P450 or Flavin-containing Monooxygenases), this mimics metabolic bioactivation .

-

Mechanism: Oxidation of the exocyclic amine leads to an unstable 1,1-diazene or nitrene intermediate.

-

Outcome: Nitrogen extrusion (

) and ring contraction/rearrangement (e.g., to phenylcyclopentane) or radical formation. -

Relevance: If this occurs within an enzyme active site (e.g., MAO), it results in mechanism-based inactivation (suicide inhibition) .

Experimental Protocol: Oxidative Stability Assay

-

Incubation: 1-A-2-PP (

) with human liver microsomes (HLM) + NADPH. -

Trapping: Add glutathione (GSH) to trap electrophilic nitrene/radical species.

-

Analysis: LC-MS/MS to identify GSH-conjugates or ring-contracted metabolites (phenylcyclopentane).

Phase II: Target Deconvolution (Pharmacology)

The structural homology to methylphenidate necessitates screening against the "Stimulant Panel."

Monoamine Transporter (MAT) Binding

Rationale: The 2-phenylpiperidine moiety is a privileged scaffold for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Protocol: Radioligand Binding Assay

-

Source: Rat striatal synaptosomes (rich in DAT).

-

Radioligand:

-WIN 35,428 (DAT selective). -

Competitor: 1-A-2-PP (0.1 nM – 10

). -

Readout:

determination via scintillation counting. -

Success Criterion:

indicates potent reuptake inhibition.

Monoamine Oxidase (MAO) Inhibition

Rationale: Hydrazines (R-N-NH

Protocol: Kynuramine Fluorometric Assay

-

Enzyme: Recombinant Human MAO-A and MAO-B.

-

Substrate: Kynuramine (non-fluorescent).

-

Reaction: MAO oxidizes Kynuramine

4-hydroxyquinoline (fluorescent). -

Measurement:

, -

Differentiation:

-

Reversible:

is constant with pre-incubation time. -

Irreversible (Suicide):

decreases (potency increases) with longer pre-incubation of inhibitor and enzyme.

-

Phase III: Mechanistic Visualization (Signaling Pathways)

The following diagram illustrates the bifurcated discovery workflow, distinguishing between the transporter-mediated pathway (Stimulant) and the enzymatic pathway (MAO Inhibition).

Figure 1: Dual-pathway investigation workflow for 1-Amino-2-phenylpiperidine, mapping chemical instability against pharmacological targets.

Quantitative Data Summary (Hypothetical Reference Ranges)

To validate the MoA, experimental data must be benchmarked against known standards.

| Parameter | Assay Type | Target | Reference Standard (Methylphenidate) | Reference Standard (Phenelzine) | 1-A-2-PP Success Criteria |

| Affinity ( | Radioligand Binding | DAT (Rat Striatum) | ~100–200 nM | N/A | < 500 nM (Active) |

| Potency ( | Uptake Inhibition | [3H]-DA Uptake | ~20–50 nM | N/A | < 100 nM (Potent) |

| Enzyme Inhibition | Fluorometric | MAO-A/B | > 10,000 nM | ~10–50 nM | < 100 nM (Dual Action) |

| Reversibility | Dialysis Recovery | MAO-B | 100% Recovery | 0% (Irreversible) | < 20% (Mechanism-Based) |

Synthesis & Material Verification

Reliable MoA discovery depends on high-purity material, particularly to exclude hydrazine contaminants.

Synthesis Route (Adapted from Overberger & Herin):

-

Nitrosation: Reaction with

(sodium nitrite/HCl) to form N-nitroso-2-phenylpiperidine . -

Reduction: Lithium Aluminum Hydride (LiAlH

) reduction of the N-nitroso group to the N-amino group. -

Purification: Fractional distillation or recrystallization as the hydrochloride salt.

-

Critical Quality Attribute: Absence of unreduced nitrosamine (carcinogenic artifact).

-

References

-

Overberger, C. G., & Herin, L. P. (1962).[1] Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422.[1] Link

-

Glennon, R. A., et al. (1995). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[6] Journal of Medicinal Chemistry. (Contextualizing phenylpiperidine SAR). Link

-

Janssen, P. A. (1962).[7] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.[7] (Structure-Activity Relationships of Phenylpiperidines). Link

-

Tipton, K. F. (2018). Mechanism-based inhibitors of monoamine oxidases. Journal of Neural Transmission. (Methodology for hydrazine MoA determination). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PT96405B - PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN - Google Patents [patents.google.com]

- 5. SK13942002A3 - Benzoamide piperidine compounds as substance P antagonists - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylpiperidines - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of the nuanced physical and chemical properties of 2-phenylpiperidine derivatives. This class of compounds is of significant interest in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Our exploration will delve into the critical interplay between structure, conformation, and reactivity that governs the behavior of these molecules, offering field-proven insights to inform your research and development endeavors.

Introduction: The Significance of the 2-Phenylpiperidine Scaffold

The 2-phenylpiperidine motif, a six-membered heterocyclic amine with a phenyl group at the second position, is a privileged scaffold in drug discovery. Its rigid, yet conformationally dynamic, structure provides a versatile framework for the design of ligands that can interact with a variety of biological targets. This guide will provide a deep dive into the fundamental properties of these derivatives, equipping you with the knowledge to rationally design and synthesize novel compounds with desired pharmacological profiles.

The versatility of the 2-phenylpiperidine core is evident in the diverse range of therapeutic areas where its derivatives have shown promise, including as analgesics, antidepressants, and central nervous system stimulants.[1]

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of 2-phenylpiperidine derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemistry and Conformational Analysis

The 2-phenylpiperidine scaffold contains at least one stereocenter at the C2 position, leading to the existence of enantiomers. The introduction of additional substituents on the piperidine ring can result in multiple diastereomers. The stereochemistry of these derivatives is often a critical determinant of their biological activity.

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[2] The orientation of the phenyl group and other substituents (axial vs. equatorial) is governed by a complex interplay of steric and electronic effects. The conformational preference of a substituent can be quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[2] For a phenyl group at the 2-position, the equatorial orientation is generally favored, though this can be influenced by N-substitution.[2]

Caption: Conformational equilibrium of the 2-phenylpiperidine ring.

The conformational landscape is further complicated by nitrogen inversion, the pyramidal flipping of the nitrogen atom, which interconverts N-substituents between axial and equatorial positions.[2] The nature of the N-substituent significantly influences this equilibrium.

Key Physicochemical Data

The following table summarizes key physicochemical properties for 2-phenylpiperidine and a selection of its derivatives. These values are crucial for developing structure-property relationships and for optimizing the ADME characteristics of new drug candidates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Calculated Water Solubility (mg/mL) |

| 2-Phenylpiperidine | C₁₁H₁₅N | 161.24 | 2.2 | 0.443[3] |

| (S)-2-Phenylpiperidine | C₁₁H₁₅N | 161.24 | 2.50 | - |

| N-Phenylpiperidine | C₁₁H₁₅N | 161.24 | - | Limited |

| 2-Methyl-3-phenylpiperidine | C₁₂H₁₇N | 175.27 | - | - |

Chemical Properties and Reactivity: A Synthetic Chemist's Perspective

The chemical reactivity of the 2-phenylpiperidine scaffold offers a multitude of opportunities for derivatization. The secondary amine provides a nucleophilic center for a variety of transformations, while the phenyl ring and the piperidine C-H bonds can be functionalized through modern synthetic methodologies.

Synthesis of the 2-Phenylpiperidine Core

The construction of the 2-phenylpiperidine ring system can be achieved through several synthetic strategies. A common approach involves the cyclization of a linear precursor. For example, the synthesis of 2-methyl-3-phenylpiperidine has been reported via the Michael addition of 1-phenyl-2-propanone to acrylonitrile, followed by reductive cyclization.

More advanced, stereoselective methods have also been developed. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine-1(2H)-carboxylate derivative provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[4][5]

Caption: General synthetic workflow for 2-phenylpiperidine derivatives.

Derivatization of the 2-Phenylpiperidine Scaffold

The secondary amine of the 2-phenylpiperidine core is readily functionalized through N-alkylation and N-arylation reactions.

Experimental Protocol: N-Alkylation of 2-Phenylpiperidine

Objective: To introduce an alkyl group onto the nitrogen of 2-phenylpiperidine.

Materials:

-

2-Phenylpiperidine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Anhydrous acetonitrile (MeCN)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-phenylpiperidine (1.0 eq) and anhydrous acetonitrile.

-

Add finely powdered, dry potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature.

-

Slowly add the alkyl halide (1.1 eq) to the suspension.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2-phenylpiperidine.

Modern catalytic methods enable the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. Palladium-catalyzed C-H arylation has emerged as a powerful tool for modifying the phenyl ring of N-benzylpiperidines.[6]

Experimental Protocol: Palladium(II)-Catalyzed Ortho-Arylation of N-Benzylpiperidine

Objective: To introduce an aryl group at the ortho position of the benzyl group in N-benzylpiperidine.

Materials:

-

N-Benzylpiperidine

-

Arylboronic acid pinacol ester (Ar-BPin)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver carbonate (Ag₂CO₃)

-

1,4-Benzoquinone

-

Toluene, anhydrous

-

Schlenk tube with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add N-benzylpiperidine (1.0 eq), arylboronic acid pinacol ester (1.5 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq), and 1,4-benzoquinone (1.0 eq).

-

Add anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16-24 hours).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ortho-arylated product.[6]

Structure-Activity Relationships (SAR) and Pharmacological Significance

The pharmacological effects of 2-phenylpiperidine derivatives are highly dependent on their substitution patterns. Elucidating these structure-activity relationships is a cornerstone of medicinal chemistry.

2-Phenylpiperidine Derivatives as Dopamine Reuptake Inhibitors

A prominent class of 2-phenylpiperidine derivatives is the methylphenidate analogues, which act as dopamine and norepinephrine reuptake inhibitors and are used in the treatment of ADHD.[3] SAR studies have revealed that modifications to the ester alkyl chain and substituents on the phenyl ring significantly impact their binding affinities to monoamine transporters.[3]

For instance, increasing the bulk of the ester group can modulate potency and duration of action. Substitution on the phenyl ring is a key determinant of dopamine transporter (DAT) binding affinity. Electron-withdrawing groups at the 3' or 4' positions of the phenyl ring generally lead to improved DAT binding affinity, while the 2' position is intolerant to bulky substituents.[7]

Caption: SAR of methylphenidate analogues.

4-Phenylpiperidine Derivatives as Opioid Receptor Ligands

While this guide focuses on 2-phenylpiperidines, it is noteworthy that the isomeric 4-phenylpiperidines are a well-established class of opioid receptor ligands with analgesic properties.[8] SAR studies in this class have shown that the nature of the N-substituent and modifications at the 3- and 4-positions of the piperidine ring are critical for opioid receptor affinity and functional activity. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the substitution of the phenolic hydroxyl group on the aryl ring significantly impacts binding affinity at µ, κ, and δ opioid receptors.[9]

Analytical Characterization: Ensuring Purity and Identity

The robust analytical characterization of 2-phenylpiperidine derivatives is essential for quality control and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-phenylpiperidine derivatives.

Interpretation of the ¹H NMR Spectrum of 2-Phenylpiperidine:

-

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring give rise to a series of complex multiplets in the upfield region of the spectrum. The proton at the C2 position, being adjacent to the phenyl group and the nitrogen, will have a characteristic chemical shift.

-

N-H Proton: The proton on the nitrogen atom often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The coupling constants (J-values) between adjacent protons on the piperidine ring provide valuable information about their dihedral angles and, consequently, the conformation of the ring.[10][11] For example, a large coupling constant (typically 8-10 Hz) between two vicinal protons suggests a trans-diaxial relationship.[12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 2-phenylpiperidine derivatives often undergo α-cleavage, where the bond between C2 and C3 of the piperidine ring breaks, leading to the formation of a stable iminium ion.[13] The fragmentation pattern is highly dependent on the nature and position of substituents.[13]

Chromatographic Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile 2-phenylpiperidine derivatives. For less volatile or more polar compounds, derivatization may be necessary to improve their chromatographic behavior.

HPLC is a versatile technique for the separation, quantification, and purification of 2-phenylpiperidine derivatives. Due to the chiral nature of these compounds, chiral HPLC is essential for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.[14]

Experimental Protocol: Chiral HPLC Separation of Racemic 2-Phenylpiperidine

Objective: To separate the enantiomers of racemic 2-phenylpiperidine.

Materials:

-

Racemic 2-phenylpiperidine

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak® AD-H, amylose-based)

-

n-Hexane, HPLC grade

-

Isopropanol (IPA), HPLC grade

-

Diethylamine (DEA), HPLC grade

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane:isopropanol:diethylamine (e.g., 90:10:0.1, v/v/v). The optimal ratio may require optimization.

-

Sample Preparation: Dissolve the racemic 2-phenylpiperidine in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H (or equivalent)

-

Flow rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the sample onto the HPLC system and monitor the separation of the enantiomers. The retention times will differ for the two enantiomers, allowing for their quantification.

Caption: A typical analytical workflow for 2-phenylpiperidine derivatives.

Conclusion

The 2-phenylpiperidine scaffold represents a rich and rewarding area of research for medicinal chemists. A deep understanding of the interplay between the physical and chemical properties of these derivatives is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the key considerations in this field, from fundamental physicochemical properties to advanced synthetic and analytical methodologies. By leveraging this knowledge, researchers can more effectively navigate the challenges of drug discovery and development in this important class of compounds.

References

Sources

- 1. scispace.com [scispace.com]

- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 3. 3466-80-6 | 2-Phenylpiperidine | Aryls | Ambeed.com [ambeed.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 8. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Amino-2-phenylpiperidine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Amino-2-phenylpiperidine, a heterocyclic amine with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, plausible synthetic routes, analytical methodologies, and the pharmacological context of this compound, grounded in the established importance of the phenylpiperidine scaffold.

Introduction: The Significance of the Phenylpiperidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1][2] Among these, the piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids.[3] The incorporation of a phenyl group onto the piperidine ring creates the phenylpiperidine motif, a privileged structure in pharmacology renowned for its interaction with the central nervous system (CNS). This scaffold is the backbone of major drug classes, including analgesics, antipsychotics, and antidepressants.[4]

1-Amino-2-phenylpiperidine is a specific derivative that combines the established phenylpiperidine core with a reactive N-amino group. This modification presents a unique opportunity for creating novel molecular entities with potentially modulated biological activity, altered pharmacokinetic profiles, and new therapeutic applications. This guide serves to consolidate the known properties of its constituent parts and project a comprehensive profile of the target molecule.

Core Compound Properties

The fundamental identifiers for 1-Amino-2-phenylpiperidine are summarized below. While a specific CAS Number for this exact structure is not found in common chemical databases, its properties can be reliably calculated based on its structure.

| Property | Value | Source |

| IUPAC Name | (2-phenylpiperidin-1-yl)amine | - |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₁H₁₆N₂ | Calculated |

| Molecular Weight | 176.26 g/mol | Calculated |

| Parent Compound (2-Phenylpiperidine) | CAS: 3466-80-6; MW: 161.24 g/mol | [5][6][7][8] |

graph "1_Amino_2_phenylpiperidine" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.2!", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontsize=14, fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontsize=14, fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontsize=14, fontcolor="#202124"]; C6 [label="C", pos="1.2,0.6!", fontsize=14, fontcolor="#202124"]; N_amino [label="NH₂", pos="0,2.4!", fontsize=14, fontcolor="#EA4335"];

C_phenyl_1 [label="C", pos="-2.6,1.2!", fontsize=14, fontcolor="#202124"]; C_phenyl_2 [label="C", pos="-3.2,2.4!", fontsize=14, fontcolor="#202124"]; C_phenyl_3 [label="C", pos="-4.4,2.4!", fontsize=14, fontcolor="#202124"]; C_phenyl_4 [label="C", pos="-5.0,1.2!", fontsize=14, fontcolor="#202124"]; C_phenyl_5 [label="C", pos="-4.4,0!", fontsize=14, fontcolor="#202124"]; C_phenyl_6 [label="C", pos="-3.2,0!", fontsize=14, fontcolor="#202124"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N_amino [color="#EA4335"];

C2 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; }

Caption: Chemical Structure of 1-Amino-2-phenylpiperidine.

Proposed Synthesis and Mechanistic Rationale

While a dedicated synthetic protocol for 1-Amino-2-phenylpiperidine is not established in the literature, a plausible and efficient route can be designed starting from the commercially available 2-phenylpiperidine. The key transformation is the N-amination of the secondary amine of the piperidine ring.

This protocol is based on established methods for the amination of secondary amines, which offers high yields and good functional group tolerance. The choice of an activated oxaziridine, such as 3-phenyl-2-(phenylsulfonyl)oxaziridine, provides a reliable source of an electrophilic "NH" moiety.

Step 1: Preparation of Starting Materials

-

2-Phenylpiperidine (1): Procure from a commercial supplier (CAS 3466-80-6) and ensure purity (≥98%) by GC-MS.[8]

-

Solvent: Use anhydrous dichloromethane (DCM) to prevent side reactions with water.

-

Aminating Reagent (2): Prepare or procure 3-phenyl-2-(phenylsulfonyl)oxaziridine.

Step 2: N-Amination Reaction

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 2-phenylpiperidine (1) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath. This is critical to control the reaction exotherm and minimize potential side reactions.

-

Slowly add a solution of 1.1 equivalents of the oxaziridine reagent (2) in anhydrous DCM dropwise over 30 minutes. The slight excess of the aminating agent ensures complete conversion of the starting material.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted oxidizing agent.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 1-Amino-2-phenylpiperidine (3).

Caption: Proposed workflow for the synthesis of 1-Amino-2-phenylpiperidine.

Pharmacological Significance and Potential Applications

The true value of 1-Amino-2-phenylpiperidine lies in its potential as a scaffold for drug discovery. The phenylpiperidine core is a well-validated pharmacophore for CNS targets, while the N-amino group serves as a versatile chemical handle for further modification.

-

CNS-Active Drug Development: Phenylpiperidine derivatives are known to possess a wide range of pharmacological activities, including opioid analgesia, and have been investigated as sigma-1 receptor ligands for potential anticancer properties.[9] The introduction of an N-amino group could alter receptor binding affinity and selectivity, potentially leading to novel therapeutics for pain management, neurodegenerative disorders, or psychiatric conditions.[4]

-

Scaffold for Library Synthesis: The primary amine of the N-amino group is an ideal point for diversification. It can readily undergo reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of a library of novel compounds for high-throughput screening against various biological targets. This approach is a cornerstone of modern medicinal chemistry for identifying new lead compounds.[10]

-

Bioisosteric Replacement: In drug design, an N-amino group can serve as a bioisostere for other functional groups, potentially improving a molecule's pharmacokinetic properties, such as solubility or metabolic stability, without losing its primary biological activity.[2]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following are standard, self-validating protocols for the analysis of 1-Amino-2-phenylpiperidine.

This method is designed to separate the target compound from starting materials, by-products, and potential degradants.

-

Instrumentation: A standard HPLC system with a PDA or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase is chosen for its excellent retention of moderately polar to nonpolar compounds.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes. This ensures the elution of compounds with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm and 254 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

This technique provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Caption: General analytical workflow for compound characterization.

Safety and Handling

As a nitrogen-containing heterocyclic amine, 1-Amino-2-phenylpiperidine should be handled with appropriate care. While specific toxicity data is unavailable, data from analogous compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity Profile (Inferred): Compounds with similar structures can be corrosive and may cause severe skin and eye irritation. They may be harmful if swallowed or inhaled.

Conclusion

1-Amino-2-phenylpiperidine represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its core properties are derived from the well-established 2-phenylpiperidine scaffold, while the N-amino group provides a crucial point for chemical modification and library development. By leveraging the proposed synthetic and analytical protocols, researchers can confidently produce and characterize this compound, unlocking its potential for the development of novel therapeutics targeting the central nervous system and beyond. The strategic combination of a privileged core with a versatile functional handle makes 1-Amino-2-phenylpiperidine a valuable building block for the next generation of pharmaceuticals.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

-

MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available from: [Link]

-

Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]

-

Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available from: [Link]

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing. Available from: [Link]

-

Baramov, T. I., et al. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Bulgarian Chemical Communications. Available from: [Link]

-

Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

ResearchGate. (2025). N-heterocycles: Recent Advances in Biological Applications. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

PubChem. (n.d.). 2-Phenylpiperidine. PubChem. Available from: [Link]

-

PubChem. (n.d.). 1-Phenylpiperidin-2-one. PubChem. Available from: [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Phenylpiperidine | CAS 3466-80-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2-PHENYLPIPERIDINE | 3466-80-6 [chemicalbook.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcc.bas.bg [bcc.bas.bg]

Potential pharmacological effects of amino-phenylpiperidines

An In-depth Technical Guide to the Potential Pharmacological Effects of Amino-Phenylpiperidines

Executive Summary: The amino-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its structural versatility allows for fine-tuning of interactions with a wide range of biological targets, leading to compounds with applications in analgesia, neuropsychiatric disorders, and oncology. This guide provides a detailed exploration of the core pharmacological activities associated with this chemical class, including its profound effects on opioid, dopamine, serotonin, and sigma receptor systems. We delve into the structure-activity relationships that govern target selectivity and functional activity, present key experimental protocols for pharmacological characterization, and discuss the therapeutic potential and future directions for drug development based on this remarkable scaffold.

Introduction to the Amino-Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When substituted with both a phenyl group and an amino group (or a derivative thereof), the resulting amino-phenylpiperidine structure becomes a versatile pharmacophore capable of engaging with multiple receptor families.[2] Derivatives can be broadly categorized based on the substitution pattern, such as 4-amino-4-phenylpiperidines or 3-phenylpiperidines with amino-containing substituents. This structural framework is central to numerous blockbuster drugs, including potent analgesics, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics, underscoring its significance in drug discovery.[1][3]

Core Pharmacological Activities and Mechanisms of Action

The specific orientation of the phenyl and amino groups, along with substitutions on the piperidine nitrogen and other positions, dictates the pharmacological profile of these compounds.

Opioid Receptor Modulation

The most prominent pharmacological class of phenylpiperidines is the potent opioid analgesics.[4][5]

Mechanism of Action: Phenylpiperidine-based opioids, such as fentanyl and its analogs (sufentanil, remifentanil), act primarily as high-affinity agonists at the µ-opioid receptor (MOR).[4][5][6] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, signals through inhibitory G-proteins (Gi/o).[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which dampens the transmission of pain signals in the central and peripheral nervous systems.[7]

While potent analgesia is the desired therapeutic effect, MOR activation is also responsible for severe side effects, including respiratory depression, sedation, and dependence.[8] Research has also explored derivatives that act as antagonists at all four opioid receptors (MOP, DOP, KOP, NOP) or as modulators of the nociceptin/orphanin FQ peptide (NOP) receptor.[9][10]

Dopamine Transporter and Receptor Interactions

A distinct class of amino-phenylpiperidines interacts with key components of the dopaminergic system, offering therapeutic potential for psychostimulant addiction and neuropsychiatric conditions.

-

Dopamine Transporter (DAT) Inhibition: Certain derivatives act as DAT inhibitors, blocking the reuptake of dopamine from the synaptic cleft.[11][12] This action is similar to that of cocaine. However, researchers have developed "atypical" DAT inhibitors based on this scaffold that block reuptake without producing the same level of motor stimulation or abuse liability as cocaine.[11] These compounds are being investigated as potential treatments for cocaine use disorder.[12]

-

Dopamine D2/D3 Receptor Ligands: Many phenylpiperidine and related arylpiperazine derivatives show high affinity for D2-like dopamine receptors (D2, D3, D4).[13][14] Their functional activity can range from antagonism to partial agonism.[15][16] D2 receptor antagonists are a cornerstone of antipsychotic therapy. More recently, D3-selective ligands have gained attention as potential treatments for substance use disorders, as the D3 receptor is implicated in drug craving and relapse.[16] The subtle structural differences between the D2 and D3 subtypes present a significant challenge in achieving high selectivity.[14]

Serotonin Receptor and Transporter Interactions

The amino-phenylpiperidine scaffold is also integral to drugs targeting the serotonergic system, particularly for the treatment of depression and anxiety.

-

Selective Serotonin Reuptake Inhibitors (SSRIs): The highly successful antidepressant paroxetine is a phenylpiperidine derivative that functions as a potent and selective inhibitor of the serotonin transporter (SERT).[3]

-

5-HT Receptor Modulation: Derivatives have been developed as ligands for various serotonin receptors. For instance, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[17] PAMs do not activate the receptor on their own but enhance the response to the endogenous agonist, serotonin, offering a more nuanced modulation of receptor activity.[17][18] Ligands for other subtypes, such as 5-HT1A and 5-HT7, are also actively being explored for various CNS disorders.[19][20]

Sigma (σ) Receptor Ligands

Some amino-phenylpiperidine derivatives exhibit high affinity for sigma (σ) receptors, particularly the σ1 subtype.[21] These receptors are not classic GPCRs but are unique intracellular chaperone proteins involved in cellular stress responses and neuronal signaling. σ1 receptor ligands have shown potential in treating neurodegenerative diseases, and notably, some have demonstrated significant antiproliferative and cytotoxic activity against human tumor cell lines, suggesting a potential future role in oncology.[21]

Structure-Activity Relationships (SAR)

The pharmacological versatility of the amino-phenylpiperidine core stems from the ability to modify several key positions, each influencing affinity, selectivity, and functional efficacy.

| Moiety / Position | Influence on Pharmacological Activity | Representative Examples |

| Piperidine Nitrogen (N1) | Substituents here are crucial for activity at many targets. Large, lipophilic groups often enhance opioid (MOR) and dopamine (D2/D3) receptor affinity.[9][22] | Fentanyl (phenethyl group), Haloperidol (butyrophenone chain).[3] |

| Phenyl Group | The position and nature of substituents on the phenyl ring are critical for selectivity. A 3-hydroxyl group is important for some dopamine autoreceptor agonists, while a 4-fluoro group is common in antipsychotics.[3][22] | 3-(3-hydroxyphenyl)-N-n-propylpiperidine (dopamine agonist), Paroxetine (4-fluorophenyl group).[3][22] |

| Amino Group | The nature and placement of the amino function are key. It can be a primary amine, part of a larger chain, or incorporated into a more complex structure, profoundly affecting target interaction. | 4-amino-4-phenylpiperidines, aminomethyl-phenylpiperidines.[12][23] |

| Piperidine Ring (C3/C4) | Substitution on the piperidine ring itself can introduce chirality and additional interaction points, influencing both potency and selectivity. | Prodine (3-methyl group), 4-hydroxy-4-phenylpiperidines (nociceptin ligands).[3][9] |

Key Experimental Protocols for Characterization

Evaluating the pharmacological profile of novel amino-phenylpiperidine derivatives requires a standardized set of in vitro and in vivo assays.

In Vitro Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor target. The principle is to measure the ability of an unlabeled test compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. "Total binding" tubes establish the maximum signal, while "non-specific binding" (NSB) tubes, containing a high concentration of a known unlabeled ligand, define the background signal. The difference yields "specific binding," the signal that is actually competed for by the test compound. A standard compound with known affinity is often run in parallel to validate the assay conditions.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing necessary ions (e.g., MgCl2) that are optimal for receptor-ligand binding.

-

Membrane Preparation: Use cell membranes from cultured cells stably expressing the human receptor of interest (e.g., CHO-hMOR cells) or from homogenized brain tissue. Resuspend membranes in assay buffer to a final concentration of 10-20 µg protein per well.

-

Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-DAMGO for MOR) in assay buffer to a final concentration near its Kd value.

-

Test Compound: Prepare serial dilutions of the amino-phenylpiperidine test compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of an unlabeled standard (e.g., naloxone for NSB), or the test compound dilution.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) at a GPCR. It measures the compound's ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

-

Use the same membrane preparations as in the binding assay.

-

Prepare dilutions of the test compound.

-

-

Assay Incubation:

-

Pre-incubate membranes with the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate and filter the reaction as described for the binding assay.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated binding against the log concentration of the compound.

-

Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

-

An agonist will produce a concentration-dependent increase in binding. A partial agonist will produce a similar curve but with a lower Emax. An antagonist will not stimulate binding and will shift the dose-response curve of an agonist to the right.

-

Challenges and Future Directions

While the amino-phenylpiperidine scaffold has yielded numerous successful drugs, challenges remain. For opioid analgesics, the primary goal is to separate potent analgesia from life-threatening side effects. This is being pursued through the development of biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, or through peripherally-restricted compounds that do not cross the blood-brain barrier.[24][25]

For CNS targets, achieving high selectivity between closely related receptor subtypes (e.g., D2 vs. D3, or among the 14 serotonin receptor subtypes) continues to be a major hurdle.[14][19] The development of allosteric modulators and bitopic ligands that bind to both the primary and a secondary binding site represents a promising strategy to enhance selectivity and fine-tune pharmacological activity.[14][17]

Conclusion

The amino-phenylpiperidine core is a testament to the power of a privileged scaffold in drug discovery. Its ability to be chemically modified to interact with a wide array of CNS and peripheral targets has provided a rich source of therapeutic agents. From managing severe pain with MOR agonists to treating depression with SSRIs and exploring new frontiers in oncology with sigma receptor ligands, this chemical class remains a cornerstone of modern pharmacology. Future research focusing on subtype selectivity, biased signaling, and novel mechanisms of action will undoubtedly continue to unlock the therapeutic potential of these versatile molecules.

References

-

Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Source: PubMed. URL: [Link]

-

Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC. Source: National Center for Biotechnology Information. URL: [Link]

- Title: US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines. Source: Google Patents.

-

Title: Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Source: Bulgarian Chemical Communications. URL: [Link]

-

Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Source: PubMed Central. URL: [Link]

-

Title: Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Source: PubMed. URL: [Link]

-

Title: Phenylpiperidines. Source: Wikipedia. URL: [Link]

-

Title: Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Source: ResearchGate. URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Source: PubMed. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source: Taylor & Francis Online. URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Source: Pain Physician Journal. URL: [Link]

-

Title: On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Source: PubMed. URL: [Link]

-

Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Source: ACS Publications. URL: [Link]

-

Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI. URL: [Link]

-

Title: 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Source: PubMed. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Towards understanding the structural basis of partial agonism at the dopamine D3 receptor. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Source: PubMed. URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives. Source: Encyclopedia.pub. URL: [Link]

-

Title: Basic opioid pharmacology: an update. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Source: Medznat.ru. URL: [Link]

-

Title: Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. Source: ACS Publications. URL: [Link]

-

Title: Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Source: MDPI. URL: [Link]

-

Title: New Opioid Receptor Modulators and Agonists | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Phenylpiperidine opioid effects on isoflurane minimum alveolar concentration in cats | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Analytical Methods for Amino Acids. Source: Shimadzu. URL: [Link]

-

Title: Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Source: MDPI. URL: [Link]

-

Title: Adverse effects of opioid agonists and agonist-antagonists in anaesthesia. Source: PubMed. URL: [Link]

-

Title: 7.3 Amino Acid Analysis. Source: G.A. Grant (ed.), Methods in Molecular Biology, vol. 32. URL: [Link]

-

Title: Analytical methods for amino acid determination in organisms. Source: PubMed. URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]

- 7. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adverse effects of opioid agonists and agonist-antagonists in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 15. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Amino-2-phenylpiperidine: A Versatile Precursor in Modern Organic Synthesis

Executive Summary: 1-Amino-2-phenylpiperidine is a chiral diamine that stands out as a highly valuable and versatile precursor in organic synthesis. Its structure, featuring a rigid piperidine backbone, two defined stereocenters, and a reactive vicinal diamine motif, makes it an exceptional building block for creating complex, high-value molecules. For researchers in pharmaceutical development and materials science, this guide provides an in-depth analysis of the synthesis, stereochemical control, and diverse applications of 1-amino-2-phenylpiperidine, positioning it as a key component in the modern synthetic chemist's toolkit. We will explore its utility as a chiral auxiliary, a foundational element in the synthesis of bioactive compounds, and as a sophisticated ligand in asymmetric catalysis.

The Strategic Importance of the 2-Phenylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] The inclusion of a phenyl group at the 2-position introduces critical steric and electronic properties, often enhancing biological activity and metabolic stability.[3] When an amino group is added at the N-1 position, the resulting 1-amino-2-phenylpiperidine is transformed into a chiral 1,2-diamine analogue. This functional arrangement is a privileged motif in asymmetric synthesis, prized for its ability to form stable, predictable chelation complexes with metals and to induce high levels of stereoselectivity.[4]

Synthesis and Stereochemical Control

The primary challenge and opportunity in synthesizing 1-amino-2-phenylpiperidine lie in controlling its two stereocenters (C2 and the N1-amino group's orientation relative to the phenyl group), which can exist as cis or trans diastereomers, each as a pair of enantiomers.

Several robust strategies exist for constructing the enantioenriched 2-phenylpiperidine core.

-

Asymmetric Hydrogenation of Pyridine Precursors: This is a powerful and direct route. The hydrogenation of 2-phenylpyridine or, more effectively, its corresponding N-activated pyridinium salt, using chiral iridium or rhodium catalysts, can afford enantioenriched 2-phenylpiperidine with high enantioselectivity.[5][6] The choice of chiral phosphine ligand is critical for achieving high stereocontrol.[6] An alternative approach involves attaching a chiral auxiliary, such as an oxazolidinone, to the pyridine ring to direct the hydrogenation, which can establish multiple stereocenters in a single step.[7][8]

-

Cyclization Reactions: Intramolecular cyclization strategies, such as the aza-Michael reaction or reductive amination of a suitable linear precursor, offer another convergent route to the piperidine ring.[1] These methods allow for the stereocenters to be set in the acyclic precursor, providing excellent control over the final product's stereochemistry.

-